(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester
Overview
Description
(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester typically involves the reaction of propyl isocyanate with 2-hydroxyethyl alcohol in the presence of a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product. The reaction can be represented as follows:
Propyl isocyanate+2-Hydroxyethyl alcohol→(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of continuous flow reactors also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLOTNCJFRUPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565518 | |
Record name | tert-Butyl (2-hydroxyethyl)propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152192-96-6 | |
Record name | tert-Butyl (2-hydroxyethyl)propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.